
4-(Prop-2-yn-1-yl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(Prop-2-yn-1-yl)oxan-4-amine can be achieved through several methods. One common approach involves the copper(II) chloride-catalyzed three-component coupling of cyclohexanone, amines, and alkynes under solvent-free conditions . This method is advantageous due to its simplicity and efficiency. Industrial production methods typically involve similar catalytic processes, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
4-(Prop-2-yn-1-yl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen, producing formamides.
Substitution: Reactions with different nucleophiles can lead to the formation of various substituted derivatives.
Reduction: Hydrogenation reactions can convert the alkyne group to an alkane.
Common reagents used in these reactions include molecular oxygen, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Prop-2-yn-1-yl)oxan-4-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yl)oxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.
Comparison with Similar Compounds
4-(Prop-2-yn-1-yl)oxan-4-amine can be compared with other propargylamine derivatives such as:
Rasagiline: Used as a monoamine oxidase inhibitor for treating Parkinson’s disease.
Selegiline: Another monoamine oxidase inhibitor with neuroprotective properties.
Pargyline: Used for treating type 1 diabetes and cardiovascular complications.
The uniqueness of this compound lies in its specific structural features and its versatile applications in various fields.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-prop-2-ynyloxan-4-amine |
InChI |
InChI=1S/C8H13NO/c1-2-3-8(9)4-6-10-7-5-8/h1H,3-7,9H2 |
InChI Key |
JINOEYFTIFTCAP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCOCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


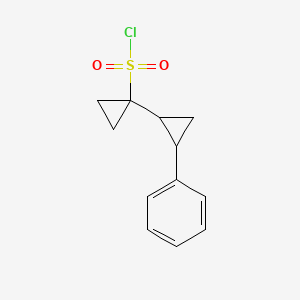
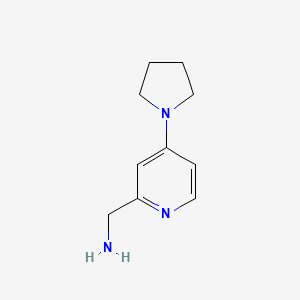
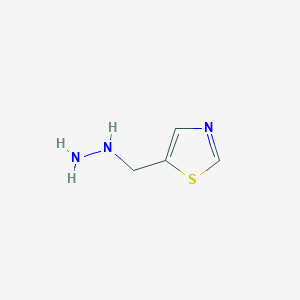

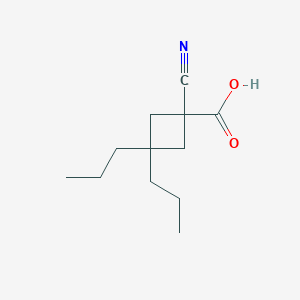
![1-[(2-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B15326568.png)
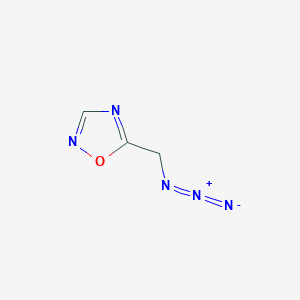
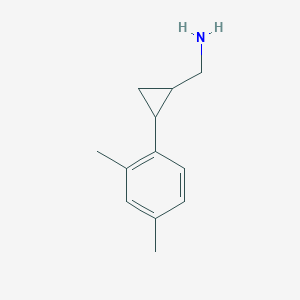
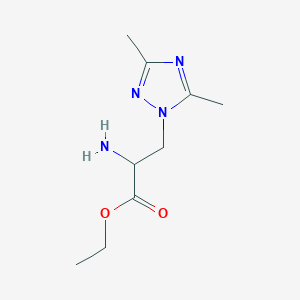
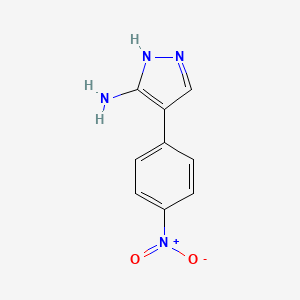
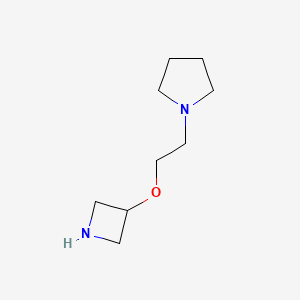
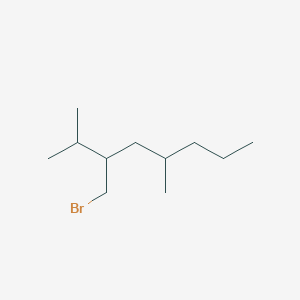
![(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B15326623.png)
![3-[Ethyl(methanesulfonyl)amino]benzoic acid](/img/structure/B15326641.png)
